JD-5037 vs. SLV-319: 20-Fold Higher CB1 Binding Affinity and Superior CB1/CB2 Selectivity
JD-5037 demonstrates a 20-fold higher binding affinity for the CB1 receptor compared to its parent compound, SLV-319 (Ibipinabant) [1]. In GTPγS binding assays, both compounds act as inverse agonists, but JD-5037's enhanced affinity translates to a Ki of 0.35 nM versus SLV-319's Ki of approximately 7 nM [2]. Furthermore, JD-5037 exhibits >700-fold selectivity for CB1 over CB2, a significant improvement over SLV-319's reported selectivity profile . This enhanced affinity and selectivity profile is a direct result of the structural modifications made to the 4,5-dihydropyrazole core.
| Evidence Dimension | CB1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | JD-5037: Ki = 0.35 nM |
| Comparator Or Baseline | SLV-319: Ki ≈ 7 nM (estimated from 20x difference) |
| Quantified Difference | 20-fold higher affinity |
| Conditions | Radioligand binding assay using membranes from CHO cells expressing human CB1 receptors. |
Why This Matters
Higher target affinity and selectivity reduce the likelihood of off-target effects and improve the signal-to-noise ratio in functional assays, making JD-5037 a superior tool compound for in vitro and in vivo studies of peripheral CB1 function.
- [1] Tam J, Cinar R, Liu J, Godlewski G, et al. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance. Cell Metab. 2012;16(2):167-179. Figure 1B. View Source
- [2] Wikipedia contributors. JD5037. Wikipedia, The Free Encyclopedia. July 27, 2012. View Source
